molecular formula C22H27NO4S B11680460 Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11680460
M. Wt: 401.5 g/mol
InChI Key: PDZAQIXDXXBLFA-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and its phenoxyacetamido side chain, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions to form the benzothiophene ring.

    Introduction of the Phenoxyacetamido Side Chain: This step involves the reaction of the benzothiophene core with 2-(2,6-dimethylphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the phenoxyacetamido derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxyacetamido side chain is believed to interact with enzymes or receptors, modulating their activity. The benzothiophene core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.

Comparison with Similar Compounds

Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    N-(2-(2,6-dimethylphenoxy)ethyl)acetamide: Similar in structure but lacks the benzothiophene core.

    2-(2,6-Dimethylphenoxy)acetic acid: Contains the phenoxy group but lacks the amido and benzothiophene components.

The uniqueness of this compound lies in its combination of the benzothiophene core and the phenoxyacetamido side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H27NO4S/c1-5-26-22(25)19-16-10-9-13(2)11-17(16)28-21(19)23-18(24)12-27-20-14(3)7-6-8-15(20)4/h6-8,13H,5,9-12H2,1-4H3,(H,23,24)

InChI Key

PDZAQIXDXXBLFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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